Cas no 84088-42-6 (Roquinimex)

Roquinimex structure
Roquinimex structure
Nombre del producto:Roquinimex
Número CAS:84088-42-6
MF:C18H16N2O3
Megavatios:308.331244468689
MDL:MFCD00866331
CID:60659
PubChem ID:354334061

Roquinimex Propiedades químicas y físicas

Nombre e identificación

    • Roquinimex
    • 1,2-Dihydro-4-hydroxy-N,N-dimethyl-2-oxo-N-phenyl-3-quinolinecarboxamide
    • Linomide
    • 4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide
    • ABR212616
    • FCF89
    • FCF-89
    • LS2616
    • LS-2616
    • PNU212616
    • 4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
    • 1,2-Dihydro-4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl-3-quinolinecarboxamide (ACI)
    • ABR 212616
    • FCF 89
    • LS 2616
    • N-Methyl-N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
    • PNU 212616
    • ROQUINIMEX [WHO-DD]
    • Roquinimex(Linomide)
    • HMS3412D07
    • s2307
    • Roquinimexum [Latin]
    • Roquinimexum
    • D05756
    • CS-3169
    • Q964482
    • Roquinimex [USAN:INN]
    • PNU-212616
    • Roquinimex (USAN/INN)
    • ROQUINIMEX [INN]
    • Tox21_110951
    • NCGC00025172-01
    • 1,2-Dihydro-4-hydroxy-N,1-dimethyl-2-oxo-3-quinolinecarboxanilide
    • SR-01000597567-1
    • 4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl-3-quinolinecarboxamide
    • ABR 21261
    • CHEBI:92056
    • N-phenyl-N-methyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide
    • CAS-84088-42-6
    • FT-0630924
    • SGOOQMRIPALTEL-UHFFFAOYSA-N
    • BDBM50248187
    • DB11366
    • D91260
    • 84088-42-6
    • DTXSID4045680
    • HMS3676D07
    • HY-13743
    • SR-01000597567
    • UNII-372T2944C0
    • BCP29884
    • DTXCID2025680
    • N-methyl-N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide
    • NCGC00025172-02
    • CCRIS 7673
    • SCHEMBL1651117
    • ROQUINIMEX [USAN]
    • 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl
    • Tocris-1461
    • ROQUINIMEX [MART.]
    • HMS3267L20
    • L0270
    • MFCD00866331
    • AKOS024456612
    • NS00073174
    • LS2616;FCF89
    • SCHEMBL42132
    • BRD-K03384561-001-01-9
    • CHEMBL11672
    • Tox21_110951_1
    • A854171
    • 372T2944C0
    • ROQUINIMEX [MI]
    • GLXC-02159
    • BRD-K03384561-001-02-7
    • Roquinimex(Linomide)?
    • DB-056770
    • MDL: MFCD00866331
    • Renchi: 1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3
    • Clave inchi: SGOOQMRIPALTEL-UHFFFAOYSA-N
    • Sonrisas: O=C(N(C)C1C=CC=CC=1)C1=C(O)C2C(=CC=CC=2)N(C)C1=O

Atributos calculados

  • Calidad precisa: 308.11600
  • Masa isotópica única: 308.116092
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 3
  • Complejidad: 522
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.7
  • Superficie del Polo topológico: 60.8

Propiedades experimentales

  • Denso: 1.4±0.1 g/cm3
  • Punto de fusión: 200-204°
  • Punto de ebullición: 436.2±45.0 °C at 760 mmHg
  • Punto de inflamación: 217.6±28.7 °C
  • índice de refracción: 1.686
  • Disolución: DMSO: 11 mg/mL
  • PSA: 62.54000
  • Logp: 2.52070
  • Merck: 8259
  • Presión de vapor: 0.0±1.1 mmHg at 25°C

Roquinimex Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P264-P270-P301+P312+P330-P501
  • Número de transporte de mercancías peligrosas:UN 2811
  • Wgk Alemania:3
  • Código de categoría de peligro: R22
  • Instrucciones de Seguridad: S36/37
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Términos de riesgo:R22

Roquinimex Datos Aduaneros

  • Código HS:2933790090
  • Datos Aduaneros:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

Roquinimex PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM146044-50mg
N-Phenyl-N-methyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide
84088-42-6 98%
50mg
$324 2022-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-204057A-50mg
Linomide,
84088-42-6
50mg
¥5039.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4412-2 mg
Roquinimex
84088-42-6 99.65%
2mg
¥380.00 2022-02-28
Ambeed
A809531-100mg
4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
84088-42-6 98%
100mg
$173.0 2025-02-19
eNovation Chemicals LLC
D382052-30mg
N-phenyl-N-methyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide
84088-42-6 95%
30mg
$950 2024-05-24
MedChemExpress
HY-13743-10mg
Roquinimex
84088-42-6 98.93%
10mg
¥1200 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-204057A-50 mg
Linomide,
84088-42-6
50mg
¥5,039.00 2023-07-10
Ambeed
A809531-50mg
4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
84088-42-6 98%
50mg
$102.0 2025-02-19
Ambeed
A809531-1g
4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
84088-42-6 98%
1g
$794.0 2025-02-19
eNovation Chemicals LLC
Y0975897-100mg
Roquinimex
84088-42-6 98%
100mg
$600 2024-08-03

Roquinimex Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetic acid ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 - 85 °C; 85 °C → 63 °C
1.3 Reagents: Methanol ;  63 °C; 63 °C → 13 °C
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Toluene ;  2 h, 80 - 85 °C; 85 °C → 10 °C
Referencia
Using DOE to achieve reliable drug administration: a case study
Sjoevall, Sven; et al, Organic Process Research & Development, 2004, 8(5), 802-807

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Toluene ;  4 h, reflux
Referencia
Structure-activity relationships studies of the anti-angiogenic activities of linomide
Shi, Jiandong; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(6), 1187-1189

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2.5 h, 120 °C
2.1 Solvents: Toluene ;  4 h, reflux
Referencia
Structure-activity relationships studies of the anti-angiogenic activities of linomide
Shi, Jiandong; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(6), 1187-1189

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  20 °C; 1 h, rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 °C; 5 h, rt
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 h, 85 °C; cooled
1.4 Reagents: Water
2.1 Solvents: Toluene ;  6 h, reflux
Referencia
Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure-Activity Relationship
Joensson, Stig; et al, Journal of Medicinal Chemistry, 2004, 47(8), 2075-2088

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Barium hydroxide Solvents: Methanol ;  20 h, rt
2.1 Reagents: Oxalyl chloride Solvents: Diethyl ether ,  Dimethylformamide ;  1 h, rt
2.2 1 h
2.3 Reagents: Ammonium chloride Solvents: Dichloromethane
Referencia
Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates
Wauke, Hisashi; et al, ChemistrySelect, 2016, 1(21), 6830-6833

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  rt; 90 min, 80 - 90 °C; 90 °C → 83 °C
1.2 10 min, 83 °C; 83 °C → 96 °C; 96 °C → 40 °C
1.3 Reagents: Water ;  40 °C → 20 °C; 1.5 h, 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 20 °C → 9 °C; overnight, 9 °C
2.1 Reagents: Acetic acid ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 - 85 °C; 85 °C → 63 °C
2.3 Reagents: Methanol ;  63 °C; 63 °C → 13 °C
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Toluene ;  2 h, 80 - 85 °C; 85 °C → 10 °C
Referencia
Using DOE to achieve reliable drug administration: a case study
Sjoevall, Sven; et al, Organic Process Research & Development, 2004, 8(5), 802-807

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C → rt
2.1 Reagents: Oxygen Catalysts: [2-(Hydroxy-κO)-4-methoxybenzoato(2-)-κO]copper Solvents: Acetonitrile ;  1.5 h, reflux
3.1 Reagents: Barium hydroxide Solvents: Methanol ;  20 h, rt
4.1 Reagents: Oxalyl chloride Solvents: Diethyl ether ,  Dimethylformamide ;  1 h, rt
4.2 1 h
4.3 Reagents: Ammonium chloride Solvents: Dichloromethane
Referencia
Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates
Wauke, Hisashi; et al, ChemistrySelect, 2016, 1(21), 6830-6833

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Toluene ;  2 h, 80 - 85 °C; 85 °C → 10 °C
Referencia
Using DOE to achieve reliable drug administration: a case study
Sjoevall, Sven; et al, Organic Process Research & Development, 2004, 8(5), 802-807

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: [2-(Hydroxy-κO)-4-methoxybenzoato(2-)-κO]copper Solvents: Acetonitrile ;  1.5 h, reflux
2.1 Reagents: Barium hydroxide Solvents: Methanol ;  20 h, rt
3.1 Reagents: Oxalyl chloride Solvents: Diethyl ether ,  Dimethylformamide ;  1 h, rt
3.2 1 h
3.3 Reagents: Ammonium chloride Solvents: Dichloromethane
Referencia
Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates
Wauke, Hisashi; et al, ChemistrySelect, 2016, 1(21), 6830-6833

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Diethyl ether ,  Dimethylformamide ;  1 h, rt
1.2 1 h
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane
Referencia
Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates
Wauke, Hisashi; et al, ChemistrySelect, 2016, 1(21), 6830-6833

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Toluene ;  6 h, reflux
Referencia
Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure-Activity Relationship
Joensson, Stig; et al, Journal of Medicinal Chemistry, 2004, 47(8), 2075-2088

Roquinimex Raw materials

Roquinimex Preparation Products

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(CAS:84088-42-6)Roquinimex
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Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):156.0/265.0/715.0